The key feature of 3,4-DAB's structure is the presence of a central carbonyl group (C=O) connected to a benzene ring on one side and a second benzene ring with two amine groups (NH2) attached at positions 3 and 4 on the other side [, ]. This structure can be represented by the following formula: C6H5COC6H3(NH2)2 []. The two amine groups contribute to the polarity of the molecule, while the bulky aromatic rings can affect its interactions with other molecules [].
Synthesis of 3,4-DAB is commonly achieved through the nitration of benzophenone, followed by reduction of the nitro groups to amines [].
C6H5COC6H5 + 2HNO3 -> C6H5CO(NO2)C6H4 + H2O (Nitration)C6H5CO(NO2)C6H4 + 4H2 -> C6H5COC6H3(NH2)2 + 4H2O (Reduction)
3,4-DAB can also undergo condensation reactions with various aldehydes and ketones to form Schiff bases or imines []. These reactions involve the nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde/ketone, followed by elimination of a water molecule.
Irritant